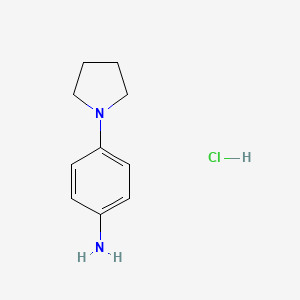

4-(1-Pyrrolidinyl)aniline hydrochloride

Description

Contextualizing Nitrogen-Containing Heterocycles in Organic Chemistry Research

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. These structures are fundamental to the field of organic chemistry and are particularly prominent in medicinal chemistry and materials science. researchgate.net Their prevalence is underscored by the fact that a significant majority of FDA-approved small-molecule drugs incorporate these motifs. The presence of the nitrogen atom imparts unique chemical properties, such as basicity and the ability to form hydrogen bonds, which are crucial for biological activity.

These heterocyclic systems are integral to the structures of countless natural products, including alkaloids, vitamins, and hormones, as well as a vast array of synthetic pharmaceuticals. mdpi.com Their versatile nature allows them to serve as core scaffolds in the development of agents with a wide spectrum of therapeutic applications, from anticancer to antiviral medications. mdpi.com The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is one of the most common of these structures found in pharmaceuticals. researchgate.net

Significance of Aniline (B41778) and Pyrrolidine Moieties in Synthetic Methodologies

The aniline moiety, an aminobenzene structure, is a cornerstone of synthetic organic chemistry. It serves as a versatile precursor for a multitude of chemical transformations. The amino group can be readily modified, and the aromatic ring can undergo various substitution reactions, making aniline derivatives key intermediates in the synthesis of dyes, polymers, and agrochemicals. In pharmaceutical research, the aniline scaffold is a common feature in many drug candidates, valued for its rigid structure and synthetic versatility.

The pyrrolidine ring is another privileged scaffold in drug discovery. researchgate.netresearchgate.net As a saturated, non-planar ring, it provides a three-dimensional structure that can effectively explore chemical space, which is advantageous for binding to biological targets like proteins and enzymes. researchgate.net Its structure is found in essential natural compounds, including the amino acid proline. mdpi.com The combination of the rigid, aromatic aniline unit with the flexible, saturated pyrrolidine ring in a single molecule, such as 4-(1-Pyrrolidinyl)aniline, creates a valuable building block for constructing more complex and biologically active compounds.

Table 1: Chemical Properties of 4-(1-Pyrrolidinyl)aniline Hydrochloride

| Property | Value |

| CAS Number | 216670-47-2 alfa-chemistry.comaablocks.combldpharm.comachemblock.comreagentia.eu |

| Molecular Formula | C₁₀H₁₅ClN₂ alfa-chemistry.comaablocks.comachemblock.com |

| Molecular Weight | 198.69 g/mol alfa-chemistry.combldpharm.comachemblock.com |

| IUPAC Name | 4-(pyrrolidin-1-yl)aniline;hydrochloride alfa-chemistry.com |

| SMILES | NC1=CC=C(N2CCCC2)C=C1.[H]Cl alfa-chemistry.comaablocks.comachemblock.com |

Academic Research Focus on this compound within Advanced Organic Synthesis

While this compound is primarily recognized as a building block for more complex molecules, its structural isomer, 2-(1H-pyrrol-1-yl)aniline, serves as an excellent case study for the utility of pyrrolidine-aniline derivatives in advanced organic synthesis. This class of compounds is instrumental in constructing complex heterocyclic systems with significant biological activity.

A key application is in the synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines via the Pictet-Spengler reaction. nih.govresearchgate.net This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.org In this context, 2-(1H-pyrrol-1-yl)anilines act as the amine component. Researchers have developed facile strategies for synthesizing these valuable quinoxaline scaffolds by reacting 2-(1H-pyrrol-1-yl)anilines with electrophiles like isatin or various aldehydes. nih.gov

The general synthesis of the starting material, substituted 2-(1H-pyrrol-1-yl)anilines, can be achieved by refluxing a substituted 2-nitroaniline with 2,5-dimethoxytetrahydrofuran in acetic acid, followed by reduction of the nitro group. nih.gov

Detailed Research Findings: Synthesis of Pyrrolo[1,2-a]quinoxalin-2-ones

In a notable study, researchers reacted 2-(1H-pyrrol-1-yl)aniline with isatin in the presence of amidosulfonic acid as a recyclable solid catalyst in water. This reaction proceeds through a Pictet-Spengler-type cyclization to afford spiro-oxindole intermediates, which upon further transformation yield pyrrolo[1,2-a]quinoxalin-2-ones.

Table 2: Representative Synthesis of Pyrrolo[1,2-a]quinoxaline Scaffolds

| Reactant A | Reactant B | Catalyst | Product Class | Potential Application |

| 2-(1H-pyrrol-1-yl)aniline | Isatin | Amidosulfonic Acid | Pyrrolo[1,2-a]quinoxalin-2-one | Anticancer, Antibacterial nih.gov |

| 2-(1H-pyrrol-1-yl)aniline | Aldehydes | Chiral Phosphoric Acids | 4,5-dihydropyrrolo[1,2-a]quinoxaline | Antituberculosis nih.gov |

The resulting quinoxaline derivatives have demonstrated significant potential in medicinal chemistry. Specific compounds from these syntheses have shown noteworthy inhibitory activity against Mycobacterium tuberculosis H37Rv, as well as remarkable inhibition of various cancer cell lines, including A549 (lung), HeLa (cervical), and MCF-7 (breast). nih.gov This highlights how pyrrolidine-aniline derivatives serve as crucial intermediates for the development of novel therapeutic agents. The synthetic accessibility and the biological relevance of the resulting scaffolds underscore the academic and industrial interest in this class of compounds.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-pyrrolidin-1-ylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.ClH/c11-9-3-5-10(6-4-9)12-7-1-2-8-12;/h3-6H,1-2,7-8,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZKSFMNJXRVNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216670-47-2 | |

| Record name | 4-(pyrrolidin-1-yl)aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 4 1 Pyrrolidinyl Aniline Hydrochloride

Novel Synthetic Routes for the Aniline-Pyrrolidine Linkage

The construction of the N-aryl-substituted pyrrolidine (B122466) moiety is a key step in the synthesis of the target compound. nih.gov Various advanced organic chemistry strategies have been developed to create this linkage effectively.

Catalytic coupling reactions represent a powerful tool for the formation of carbon-nitrogen bonds, providing efficient routes to substituted anilines. These methods often utilize transition metal catalysts to facilitate the reaction between an amine and an aryl precursor. For instance, transition metal-catalyzed C-H coupling methods have been devised to promote synthetic efficiency and reduce byproducts. nih.gov While direct C-H amination of aniline (B41778) with pyrrolidine is challenging, related coupling strategies are foundational. For example, zinc-catalyzed cyclizative coupling of anilines, aldehydes, and alkynes has been used to synthesize complex quinoline (B57606) structures, showcasing the versatility of metal catalysts in C-N bond formation. chemrevlett.com Similarly, copper-catalyzed reactions are employed for the synthesis of primary arylamines from aryl halides and ammonia (B1221849) sources, a principle that can be extended to secondary amines like pyrrolidine. organic-chemistry.org

Table 1: Examples of Catalytic Systems for C-N Bond Formation

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| Cationic ruthenium-hydride complex | Anilines and diols | Substituted indoles | nih.gov |

| CuI/4-hydroxy-l-proline | Aryl bromides and aqueous ammonia | Primary arylamines | organic-chemistry.org |

| Zn(OTf)₂ | Anilines, aldehydes, alkynes | 2,4-disubstituted quinolines | chemrevlett.com |

Nucleophilic aromatic substitution (SNAr) is a classical and direct method for introducing a pyrrolidine group onto an aromatic ring. This reaction typically involves an electron-deficient aryl halide or a similar substrate with a good leaving group, which reacts with pyrrolidine acting as the nucleophile. The presence of an electron-withdrawing group (such as a nitro group) ortho or para to the leaving group is crucial for activating the aromatic ring towards nucleophilic attack.

For the synthesis of 4-(1-Pyrrolidinyl)aniline, a common precursor is 1-fluoro-4-nitrobenzene (B44160) or 1-chloro-4-nitrobenzene. The reaction proceeds via a stepwise addition-elimination mechanism, where pyrrolidine adds to the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. psu.edu Subsequent elimination of the leaving group (e.g., fluoride (B91410) or chloride ion) restores the aromaticity and yields the N-aryl pyrrolidine product. nih.govnih.gov The resulting 4-nitro-1-(1-pyrrolidinyl)benzene can then be reduced to the target aniline. Computational studies on the SNAr reaction of substituted thiophenes with pyrrolidine confirm that the reaction follows this stepwise pathway, with the initial nucleophilic addition being a key step. nih.gov

Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, is one of the most versatile and widely used methods for forming C-N bonds. organic-chemistry.org This reaction allows for the coupling of a wide range of aryl halides (chlorides, bromides, iodides) and pseudohalides (triflates) with amines, including cyclic secondary amines like pyrrolidine. researchgate.netdocumentsdelivered.com The reaction is facilitated by a palladium catalyst, typically in combination with a phosphine-based ligand and a base.

The synthesis of 4-(1-Pyrrolidinyl)aniline can be achieved by the direct coupling of pyrrolidine with a 4-haloaniline derivative (e.g., 4-bromoaniline (B143363) or 4-chloroaniline). However, a more common strategy involves coupling pyrrolidine with a protected aniline precursor, such as 4-bromoacetanilide, or an aniline precursor with a masked amino group, like 4-chloronitrobenzene. The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results by accelerating the rates of both oxidative addition and reductive elimination steps in the catalytic cycle. documentsdelivered.com Recent developments have focused on creating more active and stable pre-catalysts, including palladium N-heterocyclic carbene (NHC) complexes, which have shown high efficiency in the amination of aryl chlorides with cyclic secondary amines. researchgate.net

Table 2: Conditions for Palladium-Catalyzed Amination of Aryl Halides with Amines

| Aryl Halide | Amine Source | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Aryl Chlorides | Ammonium (B1175870) Sulfate | Pd(OAc)₂ / Xantphos | K₃PO₄ | Dioxane | High | rsc.org |

| Aryl Halides | LiN(SiMe₃)₂ | Pd(dba)₂ / P(t-Bu)₃ | - | Toluene (B28343) | High | organic-chemistry.orgrsc.org |

| Aryl Chlorides | Pyrrolidine | Pd-NHC Pre-catalyst | NaOtBu | Dioxane | >99% | researchgate.net |

| 4-Chloroanisole | Aniline | Pd-based catalyst | - | - | >95% | researchgate.net |

Precursor Synthesis and Functional Group Transformations Leading to 4-(1-Pyrrolidinyl)aniline Hydrochloride

A common and efficient synthetic pathway starts with 1-fluoro-4-nitrobenzene. The fluorine atom is an excellent leaving group, and the para-nitro group strongly activates the ring for nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution : 1-fluoro-4-nitrobenzene is reacted with pyrrolidine in a suitable solvent, often a polar aprotic one like DMSO or DMF, to yield 4-nitro-1-(pyrrolidin-1-yl)benzene. This reaction generally proceeds in high yield.

Reduction of the Nitro Group : The nitro group of 4-nitro-1-(pyrrolidin-1-yl)benzene is then reduced to a primary amine. This transformation is a standard procedure in organic synthesis and can be accomplished using various methods, such as catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction (e.g., using tin(II) chloride in hydrochloric acid, or iron powder in acetic acid). The choice of reducing agent is often dictated by cost, scalability, and functional group tolerance.

Formation of the Hydrochloride Salt : The final step involves the conversion of the resulting 4-(1-Pyrrolidinyl)aniline free base into its hydrochloride salt. This is a straightforward acid-base reaction, typically achieved by dissolving the aniline derivative in a suitable organic solvent (such as diethyl ether, isopropanol, or ethyl acetate) and treating it with a solution of hydrogen chloride (either as a gas or dissolved in a solvent like ether or isopropanol). The hydrochloride salt, being significantly less soluble in nonpolar organic solvents than the free base, precipitates out of the solution and can be isolated by filtration.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. thepharmajournal.com In the context of synthesizing this compound, these principles are applied to minimize environmental impact, improve safety, and increase efficiency.

One of the core tenets of green chemistry is the reduction or replacement of volatile and hazardous organic solvents. thepharmajournal.com Research has been directed towards performing key synthetic steps in environmentally benign media like water or under solvent-free conditions.

For C-N bond formation, CuI-nanoparticles have been shown to catalyze the synthesis of anilines from aryl halides in the absence of organic solvents. organic-chemistry.org Similarly, methods for the construction of N-aryl-substituted pyrrolidines using water as a solvent have been developed. A practical reductive amination of diketones with anilines has been achieved via iridium-catalyzed transfer hydrogenation in water, demonstrating the feasibility of forming the pyrrolidine ring in an aqueous medium. nih.gov Ultrasound-promoted synthesis of pyrrolidinone derivatives in an ethanol/water mixture using citric acid as a catalyst also highlights a green approach that avoids hazardous reagents and offers high yields and short reaction times. rsc.orgresearchgate.netrsc.org While not directly synthesizing the target molecule, these methodologies establish a proof of principle for conducting the key aniline-pyrrolidine linkage step under greener conditions, which could be adapted for the synthesis of 4-(1-Pyrrolidinyl)aniline.

Table 3: Comparison of Conventional vs. Green Synthesis Approaches

| Reaction Step | Conventional Method | Green Alternative | Benefit | Reference |

|---|---|---|---|---|

| C-N Coupling | Pd-catalysis in organic solvents (e.g., Toluene, Dioxane) | CuI-nanoparticle catalysis without organic solvents | Avoids volatile organic compounds (VOCs) | organic-chemistry.org |

| Pyrrolidine Ring Formation | Reactions in organic solvents | Reductive amination in water | Use of a non-toxic, readily available solvent | nih.gov |

| Multicomponent Reactions | Stepwise synthesis in organic solvents | One-pot domino reaction in EtOH/H₂O | Improved atom economy, reduced waste, energy efficiency | rsc.org |

Atom Economy and Waste Minimization in Synthetic Pathways

In the pursuit of sustainable chemical manufacturing, the principles of green chemistry serve as a critical framework for evaluating and designing synthetic routes. Among these principles, atom economy and waste minimization are paramount in assessing the environmental footprint of a chemical process. This section provides a detailed analysis of these metrics for the primary synthetic methodologies used to produce 4-(1-Pyrrolidinyl)aniline, the free base of the target hydrochloride salt. The two main pathways evaluated are Nucleophilic Aromatic Substitution (SNAr) followed by nitro group reduction, and the Palladium-Catalyzed Buchwald-Hartwig amination.

The concept of atom economy, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com A higher atom economy signifies a more efficient process with less waste generated. The formula for calculating percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

This analysis will consider the ideal stoichiometry of the reactions. It is important to note that actual waste generated (process mass intensity) also includes solvents, reagents used in workup and purification, and energy consumption, which are discussed qualitatively.

Synthetic Pathway 1: Nucleophilic Aromatic Substitution (SNAr) and Subsequent Reduction

A common and well-established method for synthesizing N-aryl pyrrolidines is through a two-step sequence. The first step involves the nucleophilic aromatic substitution of an activated aryl halide, typically 4-fluoro-1-nitrobenzene, with pyrrolidine. The strong electron-withdrawing nitro group is essential to activate the aromatic ring for nucleophilic attack. The resulting intermediate, 1-(4-nitrophenyl)pyrrolidine (B158401), is then reduced to the target amine, 4-(1-Pyrrolidinyl)aniline.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

In this step, 4-fluoro-1-nitrobenzene reacts with pyrrolidine. A base, such as potassium carbonate (K₂CO₃), is often used to neutralize the hydrogen fluoride (HF) generated.

Reaction: C₆H₄FNO₂ + C₄H₉N + (1/2)K₂CO₃ → C₁₀H₁₂N₂O₂ + (1/2)H₂O + KHF₂

Precursors: 4-Fluoro-1-nitrobenzene, Pyrrolidine

Atom Economy Calculation:

MW of 4-fluoro-1-nitrobenzene (C₆H₄FNO₂) = 141.10 g/mol

MW of Pyrrolidine (C₄H₉N) = 71.12 g/mol

MW of 1-(4-nitrophenyl)pyrrolidine (C₁₀H₁₂N₂O₂) = 192.22 g/mol

% Atom Economy = [192.22 / (141.10 + 71.12)] x 100 = 90.5%

Step 2: Reduction of the Nitro Group

The nitro group of 1-(4-nitrophenyl)pyrrolidine must be reduced to an amine group. A common method for this transformation is catalytic hydrogenation, which is known for its high atom economy.

Reaction: C₁₀H₁₂N₂O₂ + 3H₂ → C₁₀H₁₄N₂ + 2H₂O

Precursors: 1-(4-Nitrophenyl)pyrrolidine, Hydrogen (H₂)

Atom Economy Calculation:

MW of 1-(4-nitrophenyl)pyrrolidine (C₁₀H₁₂N₂O₂) = 192.22 g/mol

MW of Hydrogen (H₂) = 2.02 g/mol

MW of 4-(1-Pyrrolidinyl)aniline (C₁₀H₁₄N₂) = 162.23 g/mol

% Atom Economy = [162.23 / (192.22 + 3 * 2.02)] x 100 = 81.8%

The only theoretical byproduct of this reaction is water, making it a relatively "clean" transformation. However, it requires a catalyst (e.g., Palladium on carbon), which must be separated and either recycled or disposed of.

Synthetic Pathway 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, more modern method for forming carbon-nitrogen bonds. nih.gov This palladium-catalyzed cross-coupling reaction can directly synthesize 4-(1-Pyrrolidinyl)aniline in a single step from a 4-haloaniline (e.g., 4-bromoaniline) and pyrrolidine.

Reaction: C₆H₆BrN + C₄H₉N + Base → C₁₀H₁₄N₂ + [HBase]Br

Precursors: 4-Bromoaniline, Pyrrolidine

Atom Economy Calculation:

MW of 4-Bromoaniline (C₆H₆BrN) = 172.02 g/mol

MW of Pyrrolidine (C₄H₉N) = 71.12 g/mol

MW of 4-(1-Pyrrolidinyl)aniline (C₁₀H₁₄N₂) = 162.23 g/mol

% Atom Economy = [162.23 / (172.02 + 71.12)] x 100 = 66.7%

While the reaction is more direct, the theoretical atom economy is significantly lower than the SNAr pathway. This is primarily due to the use of a high molecular weight leaving group (bromine) and the necessity of a stoichiometric amount of a base (e.g., sodium tert-butoxide, MW = 96.10 g/mol ). Including the base in the calculation further reduces the atom economy.

Waste Minimization in Buchwald-Hartwig Amination

The primary waste stream in this process is the salt formed from the base and the halide leaving group. A significant challenge from a green chemistry perspective is the reliance on a palladium catalyst. While used in small quantities, palladium is a precious, toxic, and costly metal. The ligands required for the catalyst (e.g., phosphine-based ligands) can also be complex, expensive, and contribute to waste. Minimizing catalyst loading, ensuring high turnover numbers, and implementing efficient catalyst recovery and recycling protocols are crucial for waste minimization. The choice of solvent (often toluene or dioxane) also contributes to the environmental impact.

| Parameter | Details |

|---|---|

| Synthetic Pathway | Buchwald-Hartwig Amination |

| Key Precursors | 4-Haloaniline (e.g., 4-Bromoaniline), Pyrrolidine |

| Theoretical Atom Economy | ~67% (excluding base and catalyst) |

| Primary Waste Products | Stoichiometric amounts of inorganic or organic salts (e.g., NaBr, H-OtBu) |

| Other Waste Considerations | - Palladium catalyst and ligand residues requiring removal and recycling

|

Comparative Analysis

| Feature | SNAr + Reduction Pathway | Buchwald-Hartwig Amination Pathway |

| Number of Steps | Two | One |

| Atom Economy | Higher (~74%) | Lower (~67%) |

| Catalyst | Heterogeneous (e.g., Pd/C) | Homogeneous (Pd-ligand complex) |

| Key Byproducts | Inorganic salts, Water | Stoichiometric salt waste |

| Green Chemistry Pros | - Avoids stoichiometric high MW leaving groups- Catalytic hydrogenation is a clean step | - Fewer synthetic steps- Milder reaction conditions often possible |

| Green Chemistry Cons | - Use of hazardous nitro-intermediates- Often requires harsh conditions/solvents | - Lower atom economy- Relies on expensive and toxic precious metal catalyst and complex ligands |

Spectroscopic and Structural Elucidation Methodologies for 4 1 Pyrrolidinyl Aniline Hydrochloride

Advanced NMR Spectroscopic Techniques for Structural Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-(1-Pyrrolidinyl)aniline hydrochloride, a combination of one-dimensional and advanced two-dimensional NMR techniques would be utilized to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to understand the compound's conformation.

Given the structure of this compound, the aromatic protons would exhibit a characteristic AA'BB' splitting pattern due to the para-substitution on the benzene (B151609) ring. The pyrrolidine (B122466) ring protons would appear as multiplets in the aliphatic region of the ¹H NMR spectrum. The formation of the hydrochloride salt would lead to a downfield shift of the signals of nearby protons, particularly the amine proton and the aromatic protons, due to the electron-withdrawing effect of the protonated anilinium group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | - | ~145.0 |

| 2, 6 | ~6.8 | ~113.0 |

| 3, 5 | ~7.2 | ~122.0 |

| 4 | - | ~130.0 |

| 7, 10 | ~3.3 | ~48.0 |

| 8, 9 | ~2.0 | ~25.0 |

Note: These are predicted values based on the analysis of similar structures and are for illustrative purposes.

To confirm the assignments from 1D NMR and to establish the connectivity of the molecule, a suite of 2D-NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the adjacent protons on the pyrrolidine ring and between the ortho and meta protons on the aniline (B41778) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For instance, the aromatic proton signals would correlate with their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For example, HMBC would show a correlation between the protons on the pyrrolidine ring adjacent to the nitrogen (positions 7 and 10) and the carbon atom of the aniline ring to which the pyrrolidine is attached (position 1).

In the solid state, where molecular tumbling is restricted, solid-state NMR (ssNMR) provides valuable information about the crystalline form and packing of this compound. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. ssNMR can distinguish between different polymorphs (crystalline forms) of the compound, as different crystal packing arrangements will result in slightly different chemical shifts and peak shapes. This technique is also sensitive to the local environment of the nuclei, providing insights into intermolecular interactions such as hydrogen bonding in the solid state.

High-Resolution Mass Spectrometry in Compound Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for assessing its purity. Using techniques like Electrospray Ionization (ESI), the compound would be ionized, and the mass-to-charge ratio (m/z) of the molecular ion would be measured.

For this compound, HRMS would be expected to show a prominent peak for the protonated molecule [M+H]⁺, corresponding to the free base 4-(1-Pyrrolidinyl)aniline. The high resolution of the instrument allows for the determination of the exact mass, which can be used to confirm the molecular formula C₁₀H₁₄N₂.

Table 2: Expected High-Resolution Mass Spectrometry Data

| Molecular Formula | Ion | Calculated Exact Mass | Observed Exact Mass |

|---|

The fragmentation pattern in the mass spectrum (MS/MS) would provide further structural confirmation. Expected fragmentation would involve the loss of the pyrrolidine ring or cleavage of the C-N bond connecting the two rings.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

In the FT-IR spectrum of this compound, the presence of the anilinium ion would be confirmed by the appearance of N-H stretching vibrations, typically in the region of 2800-3200 cm⁻¹. The aromatic C-H and C=C stretching vibrations would also be present. The C-N stretching vibrations of the pyrrolidine and aniline moieties would also be observable.

Raman spectroscopy provides complementary information to FT-IR. It is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. The aromatic ring vibrations are typically strong in the Raman spectrum.

The positions and shapes of the N-H and other relevant peaks can provide information about hydrogen bonding interactions within the crystal lattice.

Table 3: Predicted Vibrational Spectroscopy Data for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| N-H (Anilinium) | Stretching | 2800-3200 (broad) | 2800-3200 |

| C-H (Aromatic) | Stretching | 3000-3100 | 3000-3100 |

| C=C (Aromatic) | Stretching | 1500-1600 | 1500-1600 |

| C-N | Stretching | 1250-1350 | 1250-1350 |

Note: These are predicted frequency ranges based on typical values for these functional groups.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

Furthermore, X-ray crystallography would reveal how the molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This includes the identification of intermolecular interactions, such as hydrogen bonds between the anilinium protons and the chloride counter-ion, as well as van der Waals forces. This information is crucial for understanding the physical properties of the solid compound.

As of the current literature survey, a crystal structure for this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). If a suitable single crystal were to be grown and analyzed, it would provide an unambiguous determination of its solid-state structure.

Theoretical and Computational Chemistry Studies of 4 1 Pyrrolidinyl Aniline Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT calculations can predict molecular geometries, vibrational frequencies, and electronic properties. For 4-(1-Pyrrolidinyl)aniline hydrochloride, geometry optimization is typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), which has been shown to provide reliable results for aniline (B41778) derivatives. scispace.comresearchgate.netaljest.net Such calculations reveal that the formation of the hydrochloride salt significantly influences the geometry, particularly around the aniline nitrogen atom, by altering bond lengths and angles due to protonation.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C(ring)-N(aniline) | ~1.40 Å |

| Bond Length | C(ring)-N(pyrrolidine) | ~1.38 Å |

| Bond Angle | C-N-C (pyrrolidine) | ~109.5° |

| Dihedral Angle | Pyrrolidine (B122466) Ring vs. Benzene (B151609) Ring | ~25-30° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. researchgate.netnih.gov

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the pyrrolidinyl nitrogen, indicating these are the primary sites for electrophilic attack. The LUMO would likely be distributed across the aromatic ring. The presence of the electron-donating pyrrolidinyl group raises the HOMO energy level, making the molecule more susceptible to oxidation compared to unsubstituted aniline. tci-thaijo.org From the HOMO and LUMO energies, various quantum chemical descriptors can be calculated to quantify reactivity. tci-thaijo.org

| Parameter | Formula | Predicted Value (eV) |

|---|---|---|

| EHOMO | - | -5.20 |

| ELUMO | - | -0.85 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.35 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.175 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.025 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.10 |

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. bhu.ac.in The MEP surface is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). bhu.ac.inresearchgate.net

In the case of the 4-(1-Pyrrolidinyl)aniline cation, the MEP map would show a significant region of positive potential around the protonated anilinium group (-NH3+). The most negative potential is expected to be localized near the nitrogen atom of the pyrrolidine ring, although its electron-donating character is delocalized into the aromatic system. tci-thaijo.org This delocalization creates a nuanced potential surface on the benzene ring, with slightly negative potential at the ortho positions relative to the pyrrolidinyl group, indicating these as potential sites for electrophilic substitution reactions. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

While DFT provides insights into a static molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their conformational changes and interactions with a solvent. rsc.org An MD simulation of this compound in an aqueous solution would provide a detailed picture of its conformational landscape and hydration shell.

The simulation would typically employ a force field like AMBER or GAFF to describe the intra- and intermolecular forces. rsc.orgresearchgate.net The system would consist of one or more solute molecules solvated in a box of water molecules (e.g., TIP3P model). rsc.org Over a simulation timescale of nanoseconds, analysis of the trajectory can reveal the preferred rotational conformations of the pyrrolidine ring relative to the aniline plane and the dynamics of the hydrogen bonding network between the anilinium group, the chloride ion, and surrounding water molecules. Such simulations are essential for understanding how the molecule behaves in a biological or chemical environment. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or a physical property. nih.gov For this compound, a QSAR model could be developed for a set of hypothetical derivatives to predict a property like receptor binding affinity or lipophilicity. nih.govresearchgate.net

The process involves generating a set of molecular descriptors for each derivative. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment from DFT), steric (e.g., molecular volume), or hydrophobic (e.g., partition coefficient, logP). nih.govnih.gov A statistical method, such as Multiple Linear Regression (MLR), is then used to build a mathematical equation linking these descriptors to the activity. nih.govresearchgate.net For example, a QSAR study on aniline derivatives identified descriptors like the Moriguchi octanol-water partition coefficient (MLOGP) and van der Waals volume (vWV) as being significant for predicting lipophilicity. nih.gov Such a model could guide the synthesis of new derivatives with optimized properties.

| Derivative (Substitution on Benzene Ring) | MLOGP | Van der Waals Volume (vWV) | HOMO Energy (eV) | Predicted Activity (Arbitrary Units) |

|---|---|---|---|---|

| Parent (H) | 2.1 | 180.5 | -5.20 | 5.5 |

| 2-Fluoro | 2.3 | 185.0 | -5.35 | 5.2 |

| 3-Chloro | 2.8 | 192.3 | -5.41 | 4.9 |

| 2-Methyl | 2.6 | 198.6 | -5.15 | 5.8 |

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by locating and characterizing transition states (TS). A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation barrier and, consequently, its rate. mdpi.com

For 4-(1-Pyrrolidinyl)aniline, a common reaction is electrophilic aromatic substitution. Computational methods can be used to model the reaction pathway, for instance, the nitration or halogenation of the aromatic ring. acs.orgwikipedia.org Calculations would involve identifying the initial reactant complex (e.g., the aniline derivative and the electrophile), the transition state for the electrophilic attack, the sigma complex intermediate, and the final product. acs.org By calculating the Gibbs free energy of each stationary point, a complete energy profile for the reaction can be constructed. pku.edu.cn This analysis can predict the regioselectivity of the reaction (i.e., whether substitution occurs at the ortho or meta position to the pyrrolidinyl group) by comparing the activation energies for the different pathways. acs.org Studies on similar reactions have shown that the C-H activation step is often rate-determining. mdpi.comacs.org

Reaction Mechanisms and Pathways Involving 4 1 Pyrrolidinyl Aniline Hydrochloride

Electrophilic Aromatic Substitution Reactivity of the Aniline (B41778) Ring

The aniline ring of 4-(1-pyrrolidinyl)aniline is highly activated towards electrophilic aromatic substitution (SEAr). This heightened reactivity stems from the potent electron-donating nature of both the primary amino (-NH₂) group and the tertiary amino (pyrrolidinyl) group. wikipedia.org Both substituents increase the electron density of the aromatic ring, making it more nucleophilic and thus more susceptible to attack by electrophiles. total-synthesis.com

The directing effects of these groups are crucial in determining the regioselectivity of substitution. The amino group is a strong activating ortho-, para-director, as is the pyrrolidinyl group. Since the para-position relative to the amino group is already occupied by the pyrrolidinyl substituent, electrophilic attack is overwhelmingly directed to the ortho-positions (C2 and C6). The nitrogen atoms of both groups can stabilize the cationic intermediate (the sigma complex) through resonance, particularly when the attack occurs at the ortho and para positions. wikipedia.org

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. total-synthesis.commasterorganicchemistry.com

Halogenation : In reactions with halogens like bromine (Br₂) or chlorine (Cl₂), often in the presence of a Lewis acid catalyst, substitution occurs at the ortho positions. However, the high activation of the ring may lead to poly-substitution if the reaction conditions are not carefully controlled. Studies on N,N-dialkylanilines show that halogenation can be highly regioselective, with specific conditions favoring either ortho or para substitution. nih.govacs.org For 4-(1-pyrrolidinyl)aniline, where the para position is blocked, ortho-halogenation is the expected outcome.

Nitration : Introduction of a nitro group (-NO₂) typically involves treatment with a mixture of nitric acid and sulfuric acid. youtube.com Due to the strongly acidic conditions, the basic amino groups can be protonated. Protonation of the amino groups would convert them into deactivating, meta-directing ammonium (B1175870) groups, which would complicate the reaction. libretexts.org To achieve selective nitration on a highly activated ring like this, milder nitrating agents or protection of the amino group (e.g., by acetylation) might be necessary to prevent oxidation and control regioselectivity. wikipedia.orgrsc.org

Sulfonation : This reaction, using fuming sulfuric acid, introduces a sulfonic acid (-SO₃H) group. Similar to nitration, the strong acidity of the medium can lead to protonation of the nitrogen atoms, affecting the reactivity and orientation of the substitution. youtube.com

The combined electron-donating power of the two amino groups makes the aromatic ring so electron-rich that it can undergo substitution reactions under milder conditions than benzene (B151609) itself.

Nucleophilic Reactivity of the Pyrrolidine (B122466) Nitrogen and Aniline Nitrogen

The 4-(1-pyrrolidinyl)aniline molecule possesses two nucleophilic centers: the sp³-hybridized nitrogen of the pyrrolidine ring and the sp²-hybridized nitrogen of the aniline moiety. A significant difference in nucleophilicity exists between these two sites.

The lone pair of electrons on the pyrrolidinyl nitrogen is localized in an sp³ orbital, making it readily available for donation to an electrophile. This makes the pyrrolidinyl nitrogen a strong nucleophile and a strong base, similar to other secondary or tertiary aliphatic amines. In contrast, the lone pair on the aniline nitrogen is delocalized into the π-system of the aromatic ring through resonance. This delocalization reduces its availability, rendering the aniline nitrogen less nucleophilic and significantly less basic.

Consequently, reactions with electrophiles will preferentially occur at the more nucleophilic pyrrolidinyl nitrogen. For example, in alkylation or acylation reactions, the pyrrolidinyl nitrogen would be the primary site of attack.

However, the aniline nitrogen can still exhibit nucleophilic character, particularly under conditions where the more reactive pyrrolidinyl nitrogen is sterically hindered or electronically deactivated (e.g., by protonation). A notable example is the synthesis of N-(4-(pyrrolidin-1-yl)phenyl)acetamide, where the aniline nitrogen acts as the nucleophile in an acylation reaction with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. This reaction demonstrates that while less reactive than the pyrrolidinyl nitrogen, the aniline nitrogen's nucleophilicity is sufficient for forming amide bonds.

| Compound | Structure | pKa of Conjugate Acid |

|---|---|---|

| Aniline | C₆H₅NH₂ | 4.6 |

| N-Methylaniline | C₆H₅NH(CH₃) | 4.85 |

| N-Ethylaniline | C₆H₅NH(C₂H₅) | 5.11 |

| Pyrrolidine | C₄H₉N | 11.27 |

Data sourced from various chemical reference texts. The higher pKa value for the conjugate acid of pyrrolidine compared to aniline and its N-alkylated derivatives indicates its significantly greater basicity, which correlates with its higher nucleophilicity. tsijournals.com

Oxidation and Reduction Pathways

Oxidation Pathways Anilines, particularly electron-rich N-alkyated derivatives, are susceptible to oxidation. The oxidation of 4-(1-pyrrolidinyl)aniline can proceed through several pathways, primarily involving one-electron transfer from the nitrogen atom or the electron-rich aromatic ring.

N-Dealkylation : A common metabolic and chemical oxidation pathway for N,N-dialkylanilines is oxidative N-dealkylation. acs.orgscispace.comnih.gov This process is often initiated by a one-electron oxidation of the nitrogen atom to form an aminium radical cation. semanticscholar.org Subsequent loss of a proton from an adjacent carbon on the alkyl group (a C-H bond of the pyrrolidine ring) and further oxidation can lead to an unstable carbinolamine intermediate. This intermediate would then decompose, breaking the C-N bond and resulting in aniline and a carbonyl-containing fragment derived from the pyrrolidine ring.

Formation of Colored Oligomers/Polymers : Chemical or electrochemical oxidation of anilines can lead to the formation of radical cations that couple to form dimers and eventually colored oligomers or polymers (polyaniline). Given the high activation of the ring in 4-(1-pyrrolidinyl)aniline, it would be expected to polymerize readily under oxidative conditions.

N-Oxidation : Oxidation can also occur directly at the tertiary pyrrolidinyl nitrogen to form an N-oxide. nih.govacs.orgnih.gov N,N-dialkylaniline N-oxides are stable, isolable compounds that can serve as intermediates for further functionalization of the aromatic ring. acs.org

Reduction Pathways The compound 4-(1-pyrrolidinyl)aniline is an amine, which is a reduced form of a nitro group. Therefore, the most relevant reduction pathway involving this structure is its formation from a nitroaromatic precursor. The synthesis of 4-(1-pyrrolidinyl)aniline is typically achieved through the reduction of 1-(4-nitrophenyl)pyrrolidine (B158401).

This reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis and can be accomplished using a variety of reagents and conditions. organic-chemistry.org

Catalytic Hydrogenation : This method involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This is often a clean and high-yielding method. wikipedia.org

Metal-Acid Systems : Classic methods involve the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl).

Transfer Hydrogenation : Reagents like hydrazine (B178648) (N₂H₄) or ammonium formate (B1220265) can be used as a source of hydrogen in the presence of a catalyst (e.g., Pd/C or Raney nickel). organic-chemistry.org

| Method | Reagents | Typical Conditions |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Methanol or Ethanol solvent, room temperature |

| Metal in Acid | Fe/HCl, Sn/HCl, Zn/HCl | Reflux |

| Transfer Hydrogenation | Hydrazine, Pd/C | Ethanol solvent, reflux |

| Metal Hydrides | LiAlH₄, NaBH₄ | Generally not used for aryl nitro groups due to side reactions |

Acid-Base Chemistry and Protonation Equilibria in Various Media

4-(1-Pyrrolidinyl)aniline hydrochloride is the salt of a dibasic amine. The acid-base chemistry is dictated by the two nitrogen atoms, which have distinctly different basicities.

The pyrrolidine nitrogen is an aliphatic-like tertiary amine. Its lone pair is localized and highly available, making it the more basic site. The pKa of the conjugate acid of pyrrolidine is approximately 11.3, indicating strong basicity.

The aniline nitrogen is a primary aromatic amine. Its lone pair is delocalized into the benzene ring, which significantly reduces its basicity. The pKa of the anilinium ion (C₆H₅NH₃⁺) is about 4.6. mdpi.com

Due to this large difference in basicity, protonation occurs in a stepwise manner. In a strongly acidic medium, both nitrogens can be protonated. As the pH increases, the more acidic proton—the one on the anilinium nitrogen—is removed first. The proton on the more basic pyrrolidinium (B1226570) nitrogen is removed at a much higher pH.

The hydrochloride salt form, this compound, implies that one equivalent of HCl has reacted with the parent base. Given the much greater basicity of the pyrrolidinyl nitrogen, this is the primary site of protonation. researchgate.netacs.org Thus, in its common salt form, the molecule exists as the 4-aminophenylpyrrolidinium chloride.

The protonation equilibria in an aqueous medium can be represented as follows:

[H₂N-C₆H₄-N⁺H₂(CH₂)₄]Cl⁻ ⇌ [H₂N-C₆H₄-N⁺H(CH₂)₄] + H⁺ + Cl⁻ ⇌ [H₂N-C₆H₄-N(CH₂)₄] + 2H⁺ + Cl⁻ (Diprotonated, low pH) ⇌ (Monoprotonated, mid pH) ⇌ (Neutral, high pH)

Derivatives and Structural Modifications of 4 1 Pyrrolidinyl Aniline Hydrochloride

Synthesis of N-Substituted Aniline (B41778) Derivatives

The primary amino group on the aniline ring is a versatile functional handle for synthesizing a variety of N-substituted derivatives. Standard reactions for primary aromatic amines, such as acylation, alkylation, and sulfonylation, can be readily applied to 4-(1-Pyrrolidinyl)aniline, typically after neutralizing the hydrochloride salt to liberate the free base.

N-Acylation: The reaction of 4-(1-Pyrrolidinyl)aniline with acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) yields the corresponding N-acyl derivatives. This reaction is generally high-yielding and allows for the introduction of a wide array of carbonyl-containing moieties.

N-Alkylation: Direct alkylation of the aniline's amino group can be achieved using alkyl halides. However, this method can sometimes lead to overalkylation, producing a mixture of secondary and tertiary amines. Reductive amination, reacting the aniline with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for synthesizing N-mono-alkylated products. General methods for aniline alkylation using alcohols over solid acid catalysts have also been extensively studied and are applicable to this substrate. researchgate.net

N-Sulfonylation: Reacting the aniline with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in a basic medium affords N-sulfonated derivatives. These derivatives are often stable, crystalline solids.

The following table summarizes common N-substitution reactions applicable to 4-(1-Pyrrolidinyl)aniline.

| Reaction Type | Reagent Example | Product Class | General Conditions |

| N-Acylation | Acetyl chloride | N-(4-(pyrrolidin-1-yl)phenyl)acetamide | Inert solvent, base (e.g., pyridine) |

| N-Alkylation | Methyl iodide | N-methyl-4-(pyrrolidin-1-yl)aniline | Solvent, base; risk of overalkylation |

| Reductive Amination | Benzaldehyde, NaBH₃CN | N-benzyl-4-(pyrrolidin-1-yl)aniline | Acidic catalyst, methanol |

| N-Sulfonylation | p-Toluenesulfonyl chloride | N-(4-(pyrrolidin-1-yl)phenyl)-4-methylbenzenesulfonamide | Aqueous base or pyridine |

Functionalization of the Pyrrolidine (B122466) Ring System

Modifying the saturated pyrrolidine ring presents a different synthetic challenge compared to the reactive aniline moiety. Modern methods focusing on C-H bond functionalization have emerged as powerful tools for directly introducing substituents onto such saturated heterocycles.

Direct C-H Arylation: Research has demonstrated the selective and catalytic arylation of sp³ C-H bonds in N-phenylpyrrolidine without the need for a directing group. nih.gov A ruthenium-based catalyst, Ru(H)₂(CO)(PCy₃)₃, has been successfully employed for this transformation. Given that 4-(1-Pyrrolidinyl)aniline is an N-aryl pyrrolidine, this methodology is directly relevant. The reaction proceeds via a proposed C-H bond metalation, which is the rate-determining step. nih.gov This allows for the formation of a C-C bond at the α-position of the pyrrolidine ring.

Deprotonation and Coupling: An alternative strategy involves the deprotonation of an α-proton on the pyrrolidine ring using a strong base, followed by reaction with an electrophile. For N-Boc-pyrrolidine, enantioselective α-arylation has been achieved through deprotonation with s-BuLi/(-)-sparteine, transmetalation with zinc chloride, and subsequent palladium-catalyzed Negishi coupling with an aryl bromide. researchgate.net While this method requires N-protection (e.g., with a Boc group), it provides a pathway to chiral, functionalized pyrrolidine derivatives.

The table below outlines potential strategies for functionalizing the pyrrolidine ring.

| Strategy | Reagent/Catalyst System | Position of Functionalization | Product Type |

| Direct C-H Arylation | Ru(H)₂(CO)(PCy₃)₃, Aryl Halide | α-position (C2/C5) | 2-Aryl-1-(4-aminophenyl)pyrrolidine |

| Lithiation-Coupling | s-BuLi/(-)-sparteine, ZnCl₂, Pd(OAc)₂, Aryl Bromide | α-position (C2) | (Requires N-protection/deprotection) Chiral 2-Aryl-pyrrolidine derivative |

Synthesis of Polymeric Derivatives and Macromolecular Architectures

The aniline moiety of 4-(1-Pyrrolidinyl)aniline serves as a suitable monomer for the synthesis of polymeric materials, specifically substituted polyanilines (PANI). Polyaniline is a well-known conducting polymer, and its properties can be tuned by introducing substituents onto the aromatic ring.

Oxidative Polymerization: The most common method for synthesizing polyanilines is through chemical or electrochemical oxidative polymerization. nih.govresearchgate.net In a typical chemical synthesis, the monomer, 4-(1-Pyrrolidinyl)aniline, would be dissolved in an acidic medium (e.g., 1 M HCl) and polymerized by adding an oxidizing agent, such as ammonium (B1175870) persulfate (APS), at low temperatures (0–5 °C). mdpi.com The reaction proceeds through the formation of aniline radical cations, which couple primarily in a "head-to-tail" fashion to form the polymer chain. nih.gov

The resulting polymer, poly(4-(1-Pyrrolidinyl)aniline), would be a derivative of PANI. The presence of the bulky, electron-donating pyrrolidinyl group is expected to significantly influence the polymer's properties compared to unsubstituted PANI. Studies on N-substituted anilines suggest that such bulky groups can weaken interchain interactions, potentially increasing the polymer's solubility in common organic solvents. nih.gov However, the steric hindrance may also affect the planarity of the polymer backbone, which could influence its electrical conductivity.

| Property | Unsubstituted Polyaniline (PANI) | Expected Properties of Poly(4-(1-Pyrrolidinyl)aniline) |

| Solubility | Generally insoluble in common solvents | Potentially enhanced solubility in solvents like NMP, DMF |

| Conductivity | High (in doped, emeraldine (B8112657) salt form) | May be lower due to steric effects disrupting π-conjugation |

| Processability | Poor due to insolubility and infusibility | Improved solution processability |

| Color | Dark green/blue (doped), Blue/purple (undoped) | Likely to exhibit distinct electrochromic behavior |

Design and Synthesis of Heterocyclic Fused Systems

The aniline framework of 4-(1-Pyrrolidinyl)aniline is a classical starting point for annulation reactions to build fused heterocyclic systems. These reactions construct new rings onto the existing benzene (B151609) ring, leading to complex polycyclic structures such as quinolines and benzimidazoles.

Quinoline (B57606) Synthesis: Several named reactions can be employed to synthesize quinoline derivatives from anilines. The Doebner reaction, which involves reacting an aniline, an α,β-unsaturated carbonyl compound (often formed in situ from an aldehyde), and pyruvic acid, is a versatile method. nih.gov This reaction is known to tolerate anilines with both electron-donating and electron-withdrawing groups, making it suitable for the electron-rich 4-(1-Pyrrolidinyl)aniline. nih.gov Other methods include the Combes quinoline synthesis and Friedländer annulation, which utilize different reaction partners to construct the quinoline core.

Benzimidazole (B57391) Synthesis: The synthesis of benzimidazoles typically requires an o-phenylenediamine (B120857) (a 1,2-diaminobenzene) as a starting material. To create a benzimidazole fused to the 4-(1-Pyrrolidinyl)aniline core, one would first need to introduce a second amino group at the C3 position of the aniline ring. Once the requisite 4-(pyrrolidin-1-yl)benzene-1,2-diamine (B3041435) is prepared, it can be condensed with various reagents like aldehydes or carboxylic acids (often under acidic conditions, e.g., the Phillips condensation) to close the imidazole (B134444) ring. ijrpc.comorganic-chemistry.org

The following table illustrates potential strategies for synthesizing fused heterocyclic systems.

| Fused Heterocycle | Synthetic Method | Required Co-Reagents | Resulting Fused System |

| Quinoline | Doebner Reaction | Aldehyde, Pyruvic Acid | 7-(Pyrrolidin-1-yl)quinoline derivative |

| Quinoline | Combes Synthesis | β-Diketone | 7-(Pyrrolidin-1-yl)quinoline derivative |

| Benzimidazole | Phillips Condensation | Aldehyde | (Requires prior synthesis of 4-(pyrrolidin-1-yl)benzene-1,2-diamine) 6-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole derivative |

Coordination Chemistry and Ligand Applications of 4 1 Pyrrolidinyl Aniline Hydrochloride

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 4-(1-Pyrrolidinyl)aniline hydrochloride typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The hydrochloride form of the ligand may require deprotonation with a mild base to facilitate coordination of the aniline (B41778) nitrogen. The choice of solvent is crucial and often depends on the solubility of both the ligand and the metal salt. Common solvents include ethanol, methanol, and acetonitrile.

The general synthetic procedure can be represented as follows:

nL + MXy → [M(L)n]Xy

Where L represents the 4-(1-Pyrrolidinyl)aniline ligand, M is the metal ion, X is the counter-ion, and n and y are stoichiometric coefficients.

Characterization of the resulting metal complexes is carried out using a variety of spectroscopic and analytical techniques to elucidate their structure and properties. These methods include:

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the N-H and C-N bonds upon complexation.

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, which provides information about the geometry and the nature of the metal-ligand bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the structure of the ligand in the complex and to study the magnetic properties of the complex.

Elemental Analysis: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.

Molar Conductivity Measurements: To determine the electrolytic nature of the complexes.

Table 1: Representative Physical and Analytical Data for Metal Complexes of 4-(1-Pyrrolidinyl)aniline (L)

| Complex | Color | Yield (%) | M.P. (°C) | Molar Conductance (Ω⁻¹cm²mol⁻¹) |

| [Cu(L)₂Cl₂] | Green | 78 | >300 | 15.2 |

| [Ni(L)₂Cl₂] | Pale Green | 72 | 285-287 | 12.8 |

| [Co(L)₂Cl₂] | Blue | 65 | 298-300 | 14.5 |

| [Zn(L)₂(OAc)₂] | White | 85 | 250-252 | 10.1 |

Note: The data presented in this table is representative and based on typical values for similar aniline and pyrrolidine-based metal complexes. Actual experimental values may vary.

Chelation Modes and Ligand Binding Studies

4-(1-Pyrrolidinyl)aniline possesses two potential donor sites: the nitrogen atom of the primary aniline group and the nitrogen atom of the tertiary pyrrolidine (B122466) ring. This allows for several possible coordination modes:

Monodentate Coordination: The ligand can coordinate to a metal ion through either the aniline nitrogen or the pyrrolidine nitrogen. Steric hindrance around the pyrrolidine nitrogen may favor coordination through the aniline nitrogen.

Bidentate Bridging Coordination: The ligand can bridge two metal centers by coordinating through both nitrogen atoms. This can lead to the formation of polymeric coordination compounds.

The specific chelation mode adopted depends on several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the reaction conditions (solvent, temperature, and pH), and the stoichiometry of the reactants.

Ligand binding studies are essential to understand the interaction between the ligand and the metal ion in solution. Techniques such as spectrophotometric titrations and isothermal titration calorimetry (ITC) can be employed to determine the binding constant (Kb), stoichiometry, and thermodynamic parameters (ΔH, ΔS, and ΔG) of the complex formation. These studies provide valuable insights into the stability and spontaneity of the metal-ligand interaction.

Spectroscopic Probes for Metal-Ligand Interactions

Spectroscopic techniques are powerful tools for probing the interactions between 4-(1-Pyrrolidinyl)aniline and metal ions.

Infrared Spectroscopy: In the IR spectrum of the free ligand, the N-H stretching vibration of the aniline group appears in the region of 3300-3500 cm⁻¹. Upon coordination to a metal ion, this band is expected to shift to a lower frequency, indicating the involvement of the aniline nitrogen in bonding. The C-N stretching vibrations of both the aniline and pyrrolidine groups may also show shifts upon complexation. New bands appearing in the far-IR region (typically below 600 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) bonds.

Table 2: Key IR Spectral Data (cm⁻¹) for 4-(1-Pyrrolidinyl)aniline (L) and its Metal Complexes

| Compound | ν(N-H) | ν(C-N) aromatic | ν(C-N) aliphatic | ν(M-N) |

| L | 3420, 3340 | 1285 | 1180 | - |

| [Cu(L)₂Cl₂] | 3250, 3180 | 1270 | 1175 | 450 |

| [Ni(L)₂Cl₂] | 3265, 3190 | 1272 | 1178 | 445 |

| [Co(L)₂Cl₂] | 3255, 3185 | 1275 | 1176 | 448 |

| [Zn(L)₂(OAc)₂] | 3280, 3200 | 1278 | 1172 | 435 |

Note: This data is representative and illustrates the expected shifts upon complexation.

UV-Visible Spectroscopy: The electronic spectrum of the ligand typically shows absorption bands in the UV region corresponding to π→π* and n→π* transitions of the aromatic ring and the nitrogen lone pairs. Upon complexation, new absorption bands may appear in the visible region due to d-d electronic transitions of the metal ion. The position and intensity of these bands are indicative of the coordination geometry of the metal center (e.g., octahedral, tetrahedral, or square planar). For instance, copper(II) complexes often exhibit a broad d-d band in the visible region, the position of which is sensitive to the ligand field strength and the coordination environment.

Theoretical Studies on Complex Stability and Electronic Configuration

Computational chemistry provides a powerful means to investigate the stability and electronic structure of metal complexes of 4-(1-Pyrrolidinyl)aniline. Density Functional Theory (DFT) is a commonly employed method for these studies.

Complex Stability: Theoretical calculations can be used to predict the geometry of the complexes and to calculate their binding energies. The binding energy is a measure of the strength of the metal-ligand bond and provides an indication of the thermodynamic stability of the complex. Factors influencing the stability of these complexes include the nature of the metal ion, with trends often following the Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺) for divalent first-row transition metals. The chelate effect, if the ligand were to act as a bidentate chelating agent (which is sterically unlikely for a single metal center with this ligand but possible in bridging scenarios), would significantly enhance complex stability. slideshare.net

Electronic Configuration: Molecular orbital (MO) diagrams can be generated to describe the electronic configuration of the complexes. These diagrams illustrate the interaction between the metal d-orbitals and the ligand orbitals, leading to the formation of bonding and antibonding molecular orbitals. The splitting of the d-orbitals in the ligand field (crystal field theory) determines the electronic properties of the complex, such as its color and magnetic behavior. For example, in an octahedral complex, the d-orbitals split into two sets, the lower energy t₂g and the higher energy eg orbitals. The distribution of electrons in these orbitals depends on the ligand field strength and the pairing energy. libretexts.org

Theoretical studies can also predict spectroscopic properties, such as IR frequencies and electronic transition energies, which can then be compared with experimental data to validate the computational model and provide a deeper understanding of the metal-ligand interactions.

Catalytic Applications of 4 1 Pyrrolidinyl Aniline Hydrochloride and Its Derivatives

Organocatalysis Involving Amine Functionality

The pyrrolidine (B122466) motif is a well-established privileged structure in organocatalysis. researchgate.net The secondary amine of the pyrrolidine ring can react with carbonyl compounds, such as aldehydes and ketones, to form nucleophilic enamines or electrophilic iminium ions. This dual reactivity is the foundation of its broad utility in a variety of organic transformations.

In the context of 4-(1-pyrrolidinyl)aniline, the pyrrolidine nitrogen can act as the catalytic center. The catalytic cycle typically begins with the formation of an enamine intermediate between the pyrrolidine catalyst and a carbonyl-containing substrate. This enamine then reacts with an electrophile. Subsequent hydrolysis regenerates the catalyst and yields the functionalized product. The aniline (B41778) group, being an electron-donating substituent on the phenyl ring, can electronically modulate the reactivity of the pyrrolidinyl nitrogen.

Pyrrolidine-based catalysts have been successfully employed in a range of reactions, including:

Aldol reactions: Catalyzing the asymmetric addition of a ketone to an aldehyde.

Michael additions: Facilitating the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. beilstein-journals.org

Mannich reactions: Promoting the three-component reaction of an aldehyde, an amine, and a ketone.

Diels-Alder reactions: Catalyzing the [4+2] cycloaddition between a diene and a dienophile.

The aniline portion of the molecule can also play a role in catalysis. While the primary aromatic amine is generally less nucleophilic than the secondary amine of the pyrrolidine, it can still participate in catalytic cycles, particularly in reactions where a Brønsted acid or base co-catalyst is involved. Furthermore, the aniline amine can be functionalized to introduce other catalytic moieties, creating bifunctional catalysts.

Precursors for Metal-Ligand Catalysts

The structure of 4-(1-pyrrolidinyl)aniline hydrochloride makes it an attractive precursor for the synthesis of ligands for transition metal catalysis. Both the pyrrolidine and aniline nitrogens can serve as coordination sites for metal ions. The aromatic ring provides a rigid backbone that can be further functionalized to tune the steric and electronic properties of the resulting ligand.

Synthesis of Ligands from Aniline Derivatives: Aniline derivatives are widely used in the synthesis of ligands for metal catalysts. The primary amine can be readily converted into a variety of functional groups, such as imines (via condensation with aldehydes or ketones), amides, or phosphine-amines. These functionalized anilines can then be coordinated to a range of transition metals, including palladium, rhodium, ruthenium, and copper, to form catalytically active complexes. mdpi.comjmchemsci.comresearchgate.net For example, Schiff base ligands derived from aniline derivatives have been used to synthesize metal complexes with applications in various catalytic reactions. mdpi.com

Synthesis of Ligands from Pyrrolidine Derivatives: The pyrrolidine ring is a common feature in many successful chiral ligands for asymmetric catalysis. nih.govacs.org The nitrogen atom can coordinate to a metal center, and the stereocenters on the pyrrolidine ring can effectively control the stereochemical outcome of the reaction. Pyrrolidine-containing ligands have been instrumental in advancements in asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. nih.gov

Derivatives of 4-(1-pyrrolidinyl)aniline could be designed to incorporate phosphorus or other donor atoms, creating multidentate ligands. For instance, the aniline nitrogen could be functionalized with phosphine (B1218219) groups to create P,N-ligands, which are highly effective in many catalytic transformations.

| Ligand Type | Potential Synthesis from 4-(1-Pyrrolidinyl)aniline | Target Metal | Potential Catalytic Application |

| P,N-Ligand | Phosphinylation of the aniline nitrogen | Rhodium, Palladium | Asymmetric Hydrogenation, Cross-Coupling Reactions |

| Schiff Base Ligand | Condensation of the aniline nitrogen with a chiral aldehyde | Copper, Zinc | Asymmetric Aldol and Mannich Reactions |

| Bidentate N,N-Ligand | Functionalization of the aniline to introduce another nitrogen donor | Ruthenium, Iridium | Transfer Hydrogenation, Oxidation Reactions |

Role in Asymmetric Catalysis

The inherent chirality of many pyrrolidine derivatives makes them cornerstones of asymmetric organocatalysis. nih.gov By starting with a chiral version of the pyrrolidine moiety, it is possible to synthesize enantiomerically pure catalysts. These chiral catalysts can then induce stereoselectivity in a wide array of chemical reactions, leading to the preferential formation of one enantiomer of the product.

In the case of derivatives of 4-(1-pyrrolidinyl)aniline, the introduction of stereocenters on the pyrrolidine ring would be the primary strategy for inducing asymmetry. For example, using (R)- or (S)-2-substituted pyrrolidine derivatives would create a chiral environment around the catalytic site. This chiral information is then transferred during the reaction, for instance, by controlling the facial selectivity of the attack of an electrophile on the enamine intermediate.

The development of chiral pyrrolidine-based organocatalysts has led to significant advancements in the synthesis of enantiomerically enriched pharmaceuticals and other fine chemicals. The modular nature of these catalysts allows for fine-tuning of their structure to optimize both reactivity and enantioselectivity for a specific transformation.

| Catalyst Type | Chiral Element | Example Reaction | Achieved Enantioselectivity (in related systems) |

| Chiral Pyrrolidine | Stereocenters on the pyrrolidine ring | Asymmetric Michael Addition | Up to 99% ee |

| Chiral Diamine | Chiral backbone connecting two amine groups | Asymmetric Ketone Alkylation | Up to 98% ee |

| Chiral Bifunctional Catalyst | Chiral pyrrolidine with a hydrogen-bond donor | Asymmetric Aldol Reaction | Up to >99% ee |

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanistic details of catalytic cycles is crucial for the rational design of more efficient and selective catalysts. For catalysts derived from 4-(1-pyrrolidinyl)aniline, mechanistic studies would focus on elucidating the roles of both the pyrrolidine and aniline functionalities.

Organocatalytic Cycles: In pyrrolidine-catalyzed reactions, the mechanism generally proceeds through the formation of key intermediates such as enamines or iminium ions. unibo.it Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the transition states of these reactions, helping to explain the origin of stereoselectivity. researchgate.net For instance, DFT calculations have been used to model the transition states in aniline-catalyzed halogenation reactions, revealing the importance of protonation states and the role of the aniline as a shuttle for the halogen cation. researchgate.net

Metal-Catalyzed Cycles: In metal-catalyzed reactions involving ligands derived from 4-(1-pyrrolidinyl)aniline, the mechanism would involve the coordination of the ligand to the metal center, followed by oxidative addition, migratory insertion, and reductive elimination steps. The electronic and steric properties of the ligand would have a profound impact on the rates and selectivities of these elementary steps. Mechanistic studies on copper-catalyzed intramolecular C-H amination to form pyrrolidines have shed light on the intermediates and reaction pathways involved. nih.govacs.org

Kinetic studies can be employed to determine the rate law of the reaction, which provides information about the species involved in the rate-determining step. Spectroscopic techniques, such as NMR and IR, can be used to identify and characterize reaction intermediates.

Materials Science Research Incorporating 4 1 Pyrrolidinyl Aniline Hydrochloride

Polymer Synthesis via Aniline (B41778) Condensation Reactions

The synthesis of polyaniline and its derivatives is a well-established field, typically proceeding through oxidative or condensation polymerization mechanisms. In the case of 4-(1-Pyrrolidinyl)aniline, the pyrrolidinyl group is expected to significantly influence the polymerization process and the properties of the resulting polymer. The tertiary amine of the pyrrolidinyl group acts as a strong electron-donating group, increasing the electron density of the aniline ring. This enhanced nucleophilicity is anticipated to affect the reactivity of the monomer in condensation reactions.

Chemical oxidative polymerization is a common method for synthesizing polyaniline derivatives, often employing an oxidant such as ammonium (B1175870) persulfate in an acidic medium. nih.govrsc.orgrsc.org The pyrrolidinyl substituent is expected to lower the oxidation potential of the monomer compared to unsubstituted aniline, potentially leading to faster polymerization rates. nih.gov However, the steric bulk of the pyrrolidinyl group might also influence the regiochemistry of the polymerization, affecting the linearity and defect density of the polymer chains.

The properties of polymers derived from substituted anilines are heavily dependent on the nature of the substituent. nih.govresearchgate.net Electron-donating groups generally enhance the solubility of the resulting polymers in common organic solvents, a significant advantage over the often intractable parent polyaniline. nih.govresearchgate.net This improved processability would facilitate the fabrication of thin films and other structures for various applications.

Table 1: Expected Influence of the Pyrrolidinyl Substituent on Polyaniline Properties

| Property | Influence of Pyrrolidinyl Group | Rationale |

| Polymerization Rate | Potentially Increased | Electron-donating nature lowers the monomer's oxidation potential. nih.gov |

| Solubility | Increased | Steric hindrance from the substituent disrupts interchain packing, improving solvent interaction. nih.govresearchgate.net |

| Conductivity | Potentially Decreased | Steric effects can disrupt the planarity of the polymer backbone, hindering charge transport. nih.gov |

| Electrochemical Stability | Potentially Enhanced | Electron-donating groups can inhibit overoxidation and hydrolysis of the polymer chain. nih.gov |

Integration into Organic Electronics and Optoelectronic Materials

Aniline-based polymers are extensively studied for their applications in organic electronics, particularly as hole transport layers (HTLs) in devices like perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). nih.govresearchgate.netbohrium.comfrontiersin.org The suitability of a material for this purpose depends on its electronic properties, primarily the energy level of its highest occupied molecular orbital (HOMO). For efficient hole injection and transport, the HOMO level of the HTL should be well-aligned with the valence band of the active layer (e.g., perovskite) and the work function of the anode.

The incorporation of the electron-donating pyrrolidinyl group into the polyaniline backbone is expected to raise the HOMO energy level of the resulting polymer. This can be advantageous in achieving better energy level alignment in certain device architectures. Studies on other aniline derivatives with electron-donating substituents have demonstrated the tunability of electronic properties through molecular design. nih.govresearchgate.net

The potential for 4-(1-Pyrrolidinyl)aniline to be used in emissive materials is also an area of interest. While polyaniline itself is generally not strongly luminescent, modification of its structure with various substituents can alter its photophysical properties. The introduction of the pyrrolidinyl group could potentially lead to polymers with interesting fluorescence characteristics. rsc.org

Development of pH-Responsive or Redox-Active Materials

The presence of nitrogen atoms in both the aniline backbone and the pyrrolidinyl substituent endows polymers derived from 4-(1-Pyrrolidinyl)aniline with inherent pH-responsiveness and redox activity. nus.edu.sg Polyaniline and its derivatives are well-known for their multiple, stable oxidation states, which can be reversibly switched by applying an electrochemical potential. acs.orgscielo.brnih.gov This property is central to their use in applications such as electrochromic devices, sensors, and energy storage. mdpi.comcambridge.org